1-Mesityl-1H-pyrrole
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Overview
Description
1-Mesityl-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a mesityl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. The mesityl group, derived from mesitylene, is a bulky substituent that can influence the chemical properties and reactivity of the pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Mesityl-1H-pyrrole can be synthesized through various methods. One common approach involves the reaction of mesityl chloride with pyrrole in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-Mesityl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole compounds.
Substitution: Electrophilic substitution reactions, such as halogenation or nitration, can occur at the mesityl group or the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced pyrrole compounds.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
1-Mesityl-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1-Mesityl-1H-pyrrole involves its interaction with molecular targets and pathways. The mesityl group can influence the electronic properties of the pyrrole ring, affecting its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
1-Methyl-1H-pyrrole: A simpler analog with a methyl group instead of a mesityl group.
N-Methylpyrrole: Another analog with a methyl group attached to the nitrogen atom.
1-Mesityl-2,5-dimethyl-1H-pyrrole: A derivative with additional methyl groups on the pyrrole ring.
Uniqueness: 1-Mesityl-1H-pyrrole is unique due to the presence of the bulky mesityl group, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for studying steric effects and electronic interactions in heterocyclic chemistry.
Properties
Molecular Formula |
C13H15N |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(2,4,6-trimethylphenyl)pyrrole |
InChI |
InChI=1S/C13H15N/c1-10-8-11(2)13(12(3)9-10)14-6-4-5-7-14/h4-9H,1-3H3 |
InChI Key |
VSUNUXMFHZNGKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2C=CC=C2)C |
Origin of Product |
United States |
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